molecular formula C8H6BrNO4 B3077314 Methyl 3-bromo-2-nitrobenzoate CAS No. 104670-71-5

Methyl 3-bromo-2-nitrobenzoate

Cat. No.: B3077314
CAS No.: 104670-71-5
M. Wt: 260.04 g/mol
InChI Key: RPVJUANCLHFOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-2-nitrobenzoate is an organic compound with the molecular formula C8H6BrNO4. It is a derivative of benzoic acid and contains both bromine and nitro functional groups, making it a valuable intermediate in organic synthesis and various chemical reactions.

Mechanism of Action

Mode of Action

The mode of action of Methyl 3-bromo-2-nitrobenzoate involves several chemical reactions. The compound contains a bromine atom, a methyl group, and a nitro group. A bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3, and a nitro group can be introduced by nitration with HNO3/H2SO4

Pharmacokinetics

The compound’s molecular weight (26004 g/mol) and its predicted density (1673±006 g/cm3) suggest that it may have significant bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a sealed, dry environment at room temperature to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2-nitrobenzoate can be synthesized through a multi-step process involving the bromination and nitration of methyl benzoate. The typical synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Br2/FeBr3

    Nitration: HNO3/H2SO4

    Reduction: H2/Pd or SnCl2

    Oxidation: KMnO4 or CrO3

Major Products Formed

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Reduction: Methyl 3-amino-2-bromobenzoate.

    Oxidation: 3-bromo-2-nitrobenzoic acid.

Scientific Research Applications

Methyl 3-bromo-2-nitrobenzoate is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and dyes.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-3-nitrobenzoate
  • Methyl 4-bromo-2-nitrobenzoate
  • Methyl 3-chloro-2-nitrobenzoate

Uniqueness

Methyl 3-bromo-2-nitrobenzoate is unique due to the specific positioning of the bromine and nitro groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of compounds that require precise functional group placement .

Properties

IUPAC Name

methyl 3-bromo-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVJUANCLHFOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-2-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-2-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-bromo-2-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-bromo-2-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-bromo-2-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-bromo-2-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.